Dimetholizine
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Overview
Description
Dimetholizine is a chemical compound with the molecular formula C15H24N2O2 . It is also known by its International Nonproprietary Name (INN) as 1-(O-Methoxyphenyl)-4-(3-methoxypropyl)piperazine . This compound is characterized by its achiral nature and lack of defined stereocenters .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimetholizine typically involves the reaction of 1-(O-methoxyphenyl)piperazine with 3-methoxypropyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH to maintain optimal conditions .
Chemical Reactions Analysis
Types of Reactions
Dimetholizine undergoes various chemical reactions, including:
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride .
Substitution: This compound can undergo nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Dimetholizine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of dimetholizine involves its interaction with specific molecular targets, including enzymes and receptors. It acts by binding to these targets and modulating their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways .
Comparison with Similar Compounds
Dimetholizine can be compared with other similar compounds such as:
Dimethylamine: A simpler amine with similar basicity but different applications.
Dimethylformamide: An organic solvent with different chemical properties and uses.
Dimethyl sulfoxide: A solvent with unique properties and applications in both chemistry and biology.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a wide range of molecular targets, making it versatile in various scientific research applications .
Properties
CAS No. |
7008-00-6 |
---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)-4-(3-methoxypropyl)piperazine |
InChI |
InChI=1S/C15H24N2O2/c1-18-13-5-8-16-9-11-17(12-10-16)14-6-3-4-7-15(14)19-2/h3-4,6-7H,5,8-13H2,1-2H3 |
InChI Key |
ITNSQDCAZVVFMS-UHFFFAOYSA-N |
SMILES |
COCCCN1CCN(CC1)C2=CC=CC=C2OC |
Canonical SMILES |
COCCCN1CCN(CC1)C2=CC=CC=C2OC |
Origin of Product |
United States |
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